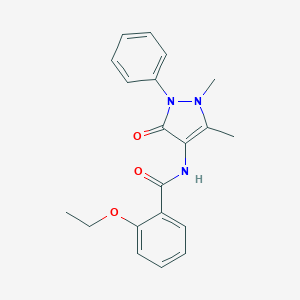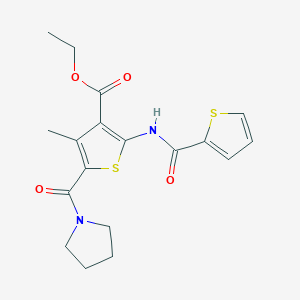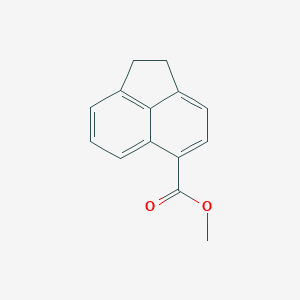![molecular formula C14H15NO5S B395288 N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 446052-58-0](/img/structure/B395288.png)
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine, also known as MNG, is a small molecule that has been used in a variety of scientific research applications. MNG is a sulfonamide-containing compound, and it has been widely studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has been used in a variety of scientific research applications, including as a drug-like molecule in drug discovery, as a probe in biochemical studies, as a ligand in protein-ligand studies, and as a substrate in enzyme-catalyzed reactions.
Mécanisme D'action
Target of Action
The primary targets of N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine are tubulin and the signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in the development of many cancers, making them potential therapeutic targets .
Mode of Action
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine interacts with its targets in a competitive manner. It binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation .
Biochemical Pathways
The compound affects the pathways involving tubulin and STAT3. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . The inhibition of STAT3 phosphorylation disrupts the STAT3 signaling pathway, which is involved in cellular processes like cell growth and apoptosis .
Result of Action
The compound exhibits strong inhibitory activity against various cancer cells, including A549, MDA-MB-231, and HCT-116 cells . In terms of single target inhibition, it is slightly inferior to positive drugs, but it shows a good anti-tumor effect in vivo, and can inhibit >80% of xenograft tumor growth .
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has several advantages as a reagent in lab experiments. For example, it is a small molecule that can easily be synthesized in a laboratory setting, and it is relatively stable and non-toxic. However, N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine also has some limitations. For example, it is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has potential for use in a variety of future directions. For example, it could be used in drug discovery, as a substrate in enzyme-catalyzed reactions, or as a ligand in protein-ligand studies. In addition, it could be used to further investigate its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, it could be used to develop new synthetic methods for the synthesis of other compounds.
Méthodes De Synthèse
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine can be synthesized from the reaction of 4-methoxy-1-naphthaldehyde with N-methylglycine and a catalytic amount of sulfuric acid, as described by Zhang et al. (2020). The reaction is carried out in a solvent such as acetonitrile, and the product can be isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-15(9-14(16)17)21(18,19)13-8-7-12(20-2)10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZEDOWCDROMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(ethylsulfanyl)phenyl]-5-(methylsulfanyl)benzamide](/img/structure/B395205.png)
![N-[4-(ethylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B395207.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-cyclopentylpropanamide](/img/structure/B395208.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B395212.png)
![N-(4-bromophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B395213.png)
![1,2-diethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B395214.png)

![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B395222.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395223.png)


![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B395227.png)
![Methyl 2-(acetylamino)-2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395228.png)